molecular formula C23H28N2O3 B8501663 ethyl 4-(N-acetylanilino)-1-benzylpiperidine-4-carboxylate

ethyl 4-(N-acetylanilino)-1-benzylpiperidine-4-carboxylate

Cat. No.: B8501663
M. Wt: 380.5 g/mol
InChI Key: ICUDSMPOMSJUAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 4-(N-acetylanilino)-1-benzylpiperidine-4-carboxylate is a synthetic organic compound with the molecular formula C23H28N2O3 and a molecular weight of 380.48 g/mol . This compound is known for its complex structure, which includes a piperidine ring substituted with benzyl and phenylacetamido groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(N-acetylanilino)-1-benzylpiperidine-4-carboxylate typically involves multiple steps. One common method includes the reaction of ethyl isonipecotate with benzyl chloride in the presence of potassium carbonate and toluene. The reaction mixture is refluxed at 100°C for several hours, followed by extraction and purification steps to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-(N-acetylanilino)-1-benzylpiperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylacetamido groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

ethyl 4-(N-acetylanilino)-1-benzylpiperidine-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 4-(N-acetylanilino)-1-benzylpiperidine-4-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition leads to increased levels of acetylcholine, which can enhance cognitive function and memory.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 4-(N-acetylanilino)-1-benzylpiperidine-4-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Unlike fentanyl and carfentanil, which are primarily used as analgesics, this compound is more commonly explored for its potential as an enzyme inhibitor and its applications in medicinal chemistry.

Properties

Molecular Formula

C23H28N2O3

Molecular Weight

380.5 g/mol

IUPAC Name

ethyl 4-(N-acetylanilino)-1-benzylpiperidine-4-carboxylate

InChI

InChI=1S/C23H28N2O3/c1-3-28-22(27)23(25(19(2)26)21-12-8-5-9-13-21)14-16-24(17-15-23)18-20-10-6-4-7-11-20/h4-13H,3,14-18H2,1-2H3

InChI Key

ICUDSMPOMSJUAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2)N(C3=CC=CC=C3)C(=O)C

Origin of Product

United States

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